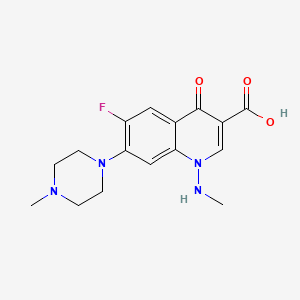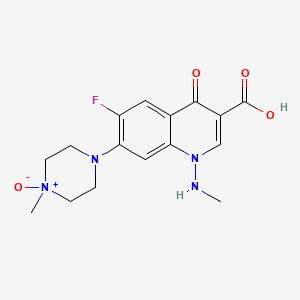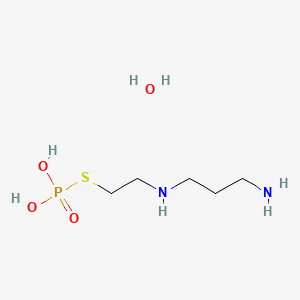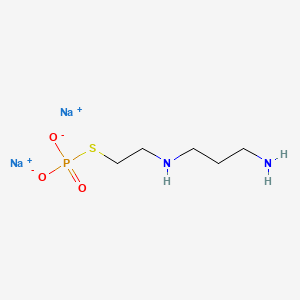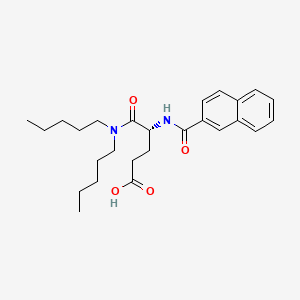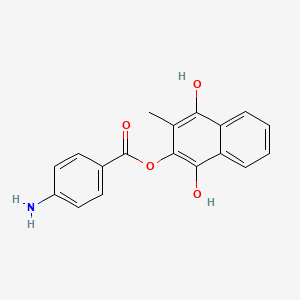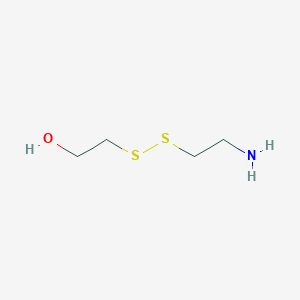![molecular formula C55H54N6O14S2 B1664945 (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid CAS No. 119229-01-5](/img/structure/B1664945.png)
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin embonate is the embonate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.
Wissenschaftliche Forschungsanwendungen
Interaction with Metal Ions
Research has shown that these compounds interact with metal ions like Cu2+ and Zn2+. Studies using potentiometric, UV, and 1H NMR techniques have explored these interactions in aqueous solutions, revealing the formation of complex species and their stability constants. The sequestering ability of these compounds towards Cu2+ and Zn2+ ions has also been investigated, demonstrating their potential in applications like metal ion sequestration and analysis in biochemistry and environmental studies (Cardiano et al., 2017) (Cardiano et al., 2017).
Synthesis of Novel Compounds
These chemical structures have been used in the synthesis of novel compounds, such as Schiff base derivatives and ligands for metal ions. Such research has implications in the development of new pharmaceuticals and materials science. The properties and potential applications of these synthesized compounds, including their antibacterial and fungicidal activities, have been studied (Al-Masoudi et al., 2015) (Al-Khkany, 2018).
Thermodynamic Studies
These compounds have been subjects in thermodynamic studies, such as understanding the Gibbs free energy and activation free energy in complexation reactions. This research contributes to a deeper understanding of chemical reaction dynamics and can aid in the design of more effective pharmaceuticals and chemical processes (Helmy et al., 2017) (Helmy et al., 2017).
Structural and Molecular Analysis
The molecular structure of these compounds has been analyzed using techniques like X-ray crystallography and NMR spectroscopy. Such studies are fundamental in drug design and development, helping to understand how these molecules can be modified or combined with other compounds for therapeutic uses (Saouane et al., 2013).
Corrosion Inhibition
Research has also been conducted on the use of these compounds as corrosion inhibitors. This has implications in materials science and engineering, where understanding and preventing corrosion is crucial for the longevity and safety of metal structures (Eddy et al., 2007).
Eigenschaften
CAS-Nummer |
119229-01-5 |
|---|---|
Produktname |
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
Molekularformel |
C55H54N6O14S2 |
Molekulargewicht |
1087.2 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C16H19N3O4S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t;2*9?,10-,11+,14-/m.11/s1 |
InChI-Schlüssel |
VINODNZNPVYERJ-YYXGKPCVSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ampicillin embonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



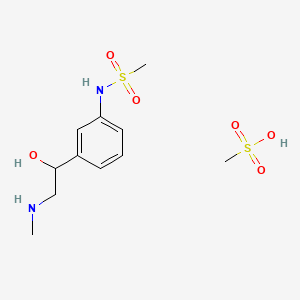
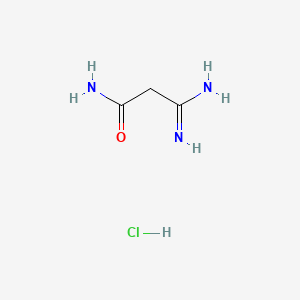
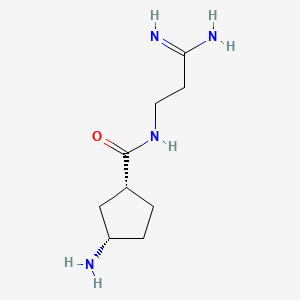
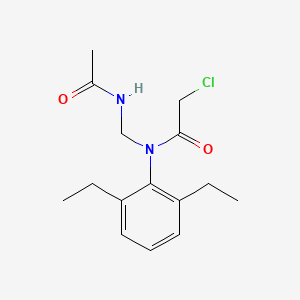
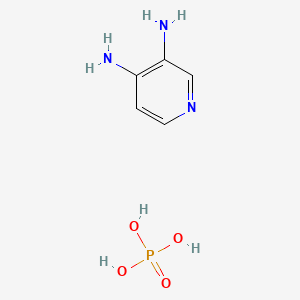
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
